An In-depth Technical Guide to (S)-3-Isopropoxy-pyrrolidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to (S)-3-Isopropoxy-pyrrolidine: Synthesis, Properties, and Applications
(S)-3-Isopropoxy-pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged pyrrolidine scaffold, it serves as a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol from its precursor (S)-3-hydroxypyrrolidine, and discusses its potential applications in drug discovery and development.
The pyrrolidine ring is a cornerstone in the design of biologically active molecules, with its non-planar, sp3-hybridized structure allowing for the exploration of three-dimensional chemical space. This feature is crucial for achieving high-affinity and selective interactions with biological targets. The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the pharmacological profile of a molecule, making chiral building blocks like (S)-3-isopropoxy-pyrrolidine highly sought after.
Physicochemical Properties
Due to the limited availability of direct experimental data for (S)-3-isopropoxy-pyrrolidine, its physicochemical properties are largely inferred from its precursor, (S)-3-hydroxypyrrolidine, and general principles of organic chemistry.
| Property | Inferred Value/Characteristic for (S)-3-Isopropoxy-pyrrolidine | Reference Data for (S)-3-Hydroxypyrrolidine |
| Molecular Formula | C₇H₁₅NO | C₄H₉NO |
| Molecular Weight | 129.20 g/mol | 87.12 g/mol |
| Appearance | Colorless to pale yellow liquid (inferred) | Liquid after melting[1] |
| Boiling Point | Higher than (S)-3-hydroxypyrrolidine (inferred) | 108-110 °C (8 mmHg)[1][2] |
| Solubility | Miscible with water and common organic solvents (inferred) | Fully miscible in water[1] |
| pKa | Similar to other secondary amines (inferred) | 14.91±0.20 (Predicted)[1] |
The introduction of the isopropoxy group in place of the hydroxyl group is expected to increase the lipophilicity of the molecule, which can have significant implications for its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Synthesis of (S)-3-Isopropoxy-pyrrolidine
The most direct and logical synthetic route to (S)-3-isopropoxy-pyrrolidine is through the Williamson ether synthesis, starting from the commercially available and well-documented (S)-3-hydroxypyrrolidine. This synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an isopropyl halide.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
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(S)-3-Hydroxypyrrolidine
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Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
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2-Bromopropane or 2-iodopropane
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Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
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Anhydrous N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) for N-protection (optional)
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Boc-anhydride (Boc₂O) for N-protection (optional)
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Hydrochloric acid (HCl) for deprotection (if N-protected)
-
Diethyl ether or other suitable extraction solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine (Optional but Recommended)
To prevent the secondary amine from interfering with the O-alkylation, it is advisable to first protect the nitrogen atom, commonly with a tert-butyloxycarbonyl (Boc) group.
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Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.
Step 2: O-Alkylation
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Dissolve N-Boc-(S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent like THF or DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (NaH) (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
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Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
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Slowly add 2-bromopropane or 2-iodopropane (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-isopropoxy-pyrrolidine.
Step 3: N-Deprotection (if N-protected)
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Dissolve the crude N-Boc-(S)-3-isopropoxy-pyrrolidine in a suitable solvent such as dichloromethane or dioxane.
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Add an excess of a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-isopropoxy-pyrrolidine.
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Synthetic workflow for (S)-3-Isopropoxy-pyrrolidine.
Spectral Data Interpretation (Predicted)
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¹H NMR: The spectrum would be expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the two methyl groups. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopicity.
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¹³C NMR: The spectrum should show distinct signals for the seven carbon atoms, with the carbons of the isopropoxy group and the carbons of the pyrrolidine ring appearing in their expected regions.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the alkyl groups and the absence of a broad O-H stretching band that would be present in the starting material, (S)-3-hydroxypyrrolidine.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a 3-isopropoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
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Improved Lipophilicity: The isopropoxy group increases the lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group, potentially leading to a longer half-life in vivo.
-
Fine-tuning of Binding Interactions: The isopropoxy group can engage in van der Waals interactions within a protein binding pocket and can act as a hydrogen bond acceptor. The specific stereochemistry at the 3-position is crucial for optimal binding.[3]
Derivatives of 3-substituted pyrrolidines have shown a wide range of biological activities, including acting as inhibitors of enzymes and modulators of receptors.[4] The (S)-3-isopropoxy-pyrrolidine moiety can be incorporated into various molecular frameworks to develop novel drug candidates for a range of therapeutic areas.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For the precursor, (S)-3-hydroxypyrrolidine, it is known to cause skin and serious eye irritation.[6] Similar hazards should be assumed for its isopropoxy derivative until specific data becomes available.
Conclusion
(S)-3-Isopropoxy-pyrrolidine is a valuable chiral building block for drug discovery, offering opportunities to enhance the properties of lead compounds. While direct experimental data for this specific molecule is sparse, its synthesis from (S)-3-hydroxypyrrolidine is straightforward. The inferred chemical properties and potential applications outlined in this guide provide a solid foundation for researchers and scientists in the field of medicinal chemistry to utilize this compound in the development of new and improved therapeutics.
References
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Pharmacology, R. R. i. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Retrieved from [Link]
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Research Results in Pharmacology. (2024, February 13). Study of the anti-inflammatory, analgesic, ulcerogenic and anti-ulcerogenic activity of N-isopropenylimidazole zinc complex derivative. Retrieved from [Link]
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Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). PMC. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. (n.d.). Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.
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Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022, October 25). PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024, January 2). PMC - NIH. Retrieved from [Link]
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